Ethyl 2-chloro-3-methylisonicotinate

Description

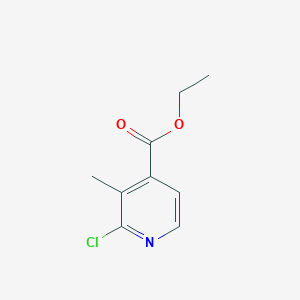

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-chloro-3-methylpyridine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClNO2/c1-3-13-9(12)7-4-5-11-8(10)6(7)2/h4-5H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYEFRKCXSJVAMO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C(=NC=C1)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30376245 | |

| Record name | Ethyl 2-chloro-3-methylisonicotinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30376245 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

301666-92-2 | |

| Record name | Ethyl 2-chloro-3-methyl-4-pyridinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=301666-92-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 2-chloro-3-methylisonicotinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30376245 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to Ethyl 2-chloro-3-methylisonicotinate: A Key Intermediate in Modern Drug Discovery

Abstract

Ethyl 2-chloro-3-methylisonicotinate is a substituted pyridine derivative that has emerged as a valuable and versatile building block in medicinal chemistry. Its strategic placement of chloro, methyl, and ethyl ester functionalities on the isonicotinate core allows for a wide array of subsequent chemical modifications, making it a crucial intermediate in the synthesis of complex pharmaceutical agents. This guide provides a comprehensive technical overview of its chemical properties, a detailed methodology for its synthesis, an exploration of its reactivity and mechanistic pathways, and a specific examination of its application in the development of novel therapeutics, including patented examples. This document is intended for researchers, chemists, and professionals in the field of drug development seeking to leverage this compound in their synthetic strategies.

Chemical Identity and Physicochemical Properties

This compound is systematically known as ethyl 2-chloro-3-methylpyridine-4-carboxylate. Its identity is rigorously defined by the following identifiers and properties.

-

IUPAC Name: ethyl 2-chloro-3-methylpyridine-4-carboxylate

-

Synonyms: 2-Chloro-3-methylpyridine-4-carboxylic acid ethyl ester

-

CAS Number: 301666-92-2[1]

-

Molecular Formula: C₉H₁₀ClNO₂

-

Molecular Weight: 199.63 g/mol [1]

The physicochemical properties of this compound are critical for its handling, reaction setup, and purification.

| Property | Value | Source(s) |

| Boiling Point | 282.3 °C at 760 mmHg | [2][3][4] |

| Density | ~1.207 g/cm³ | [2][4] |

| Flash Point | 124.5 °C | [2][4] |

| Appearance | White to off-white crystalline powder or liquid | [2] |

| Refractive Index | ~1.523 | [4][5] |

Synthesis and Purification: A Validated Approach

While numerous synthetic routes to substituted isonicotinates exist, a robust and common strategy involves a two-step process starting from the corresponding hydroxypyridine. This method is favored for its reliability and the accessibility of starting materials.

Step 1: Chlorination of 2-hydroxy-3-methylisonicotinic acid

The initial step involves the conversion of the hydroxyl group at the 2-position of the pyridine ring to a chloride. This is a critical transformation as it converts a poor leaving group (-OH) into a good one (-Cl), activating the position for subsequent nucleophilic substitution reactions. Thionyl chloride (SOCl₂) is the reagent of choice for this transformation due to its efficacy and the fact that its byproducts (SO₂ and HCl) are gaseous, which simplifies workup.[1][6]

Step 2: Fischer Esterification

Following the chlorination, the carboxylic acid moiety is converted to an ethyl ester via Fischer esterification. This acid-catalyzed reaction with ethanol is a classic and efficient method for ester formation.[7]

Detailed Experimental Protocol

Objective: To synthesize this compound.

Materials:

-

2-hydroxy-3-methylisonicotinic acid

-

Thionyl chloride (SOCl₂)

-

Anhydrous Ethanol (EtOH)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard laboratory glassware and reflux apparatus

Procedure:

-

Chlorination:

-

In a round-bottom flask equipped with a reflux condenser and a gas trap (to neutralize HCl fumes), suspend 2-hydroxy-3-methylisonicotinic acid (1 equivalent) in an excess of thionyl chloride (SOCl₂) (5-10 equivalents).

-

Heat the mixture to reflux and maintain for 2-4 hours. The reaction progress can be monitored by the cessation of HCl gas evolution.

-

Causality Insight: Using SOCl₂ as both reagent and solvent drives the reaction to completion. The reflux condition ensures the activation energy for the reaction is met.

-

After cooling to room temperature, carefully remove the excess thionyl chloride under reduced pressure. The resulting crude 2-chloro-3-methylisonicotinoyl chloride is a reactive intermediate and is typically used directly in the next step without extensive purification.

-

-

Esterification:

-

Carefully and slowly add anhydrous ethanol (excess, ~20 equivalents) to the crude acyl chloride at 0 °C (ice bath).

-

Once the initial exothermic reaction subsides, add a catalytic amount of concentrated sulfuric acid (2-3 drops).

-

Heat the mixture to reflux for 4-6 hours.

-

Causality Insight: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the ethanol. Refluxing increases the reaction rate.

-

Cool the reaction mixture and neutralize it by slowly pouring it into a stirred beaker of saturated sodium bicarbonate solution.

-

Extract the aqueous mixture with dichloromethane (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

-

Purification:

-

The crude product can be purified by column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient, to afford this compound as a pure compound.

-

The identity and purity of the final product should be confirmed by analytical techniques such as NMR and Mass Spectrometry.

-

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Chemical Reactivity and Applications in Drug Synthesis

The synthetic utility of this compound stems from the distinct reactivity of its functional groups.

-

2-Chloro Group: This position is highly susceptible to nucleophilic aromatic substitution (SₙAr), allowing for the introduction of various nitrogen, oxygen, or sulfur-based nucleophiles. This is the primary site for coupling with amine-containing fragments to build more complex molecular scaffolds.

-

3-Methyl Group: The methyl group is not merely a steric director; it is also a site for further functionalization. As demonstrated in pharmaceutical patents, this position can undergo radical bromination using reagents like N-bromosuccinimide (NBS), converting the methyl group into a bromomethyl group.[4][8][9][10] This newly installed bromomethyl handle is a potent electrophile, ideal for subsequent alkylation reactions.

-

4-Ethyl Ester Group: The ester can be readily hydrolyzed to the corresponding carboxylic acid, which can then be used to form amides or other derivatives. It can also be reduced to a primary alcohol.

Field-Proven Application: Intermediate in the Synthesis of HPK1 Inhibitors

A critical application of this compound is documented in patents for the synthesis of novel inhibitors of Hematopoietic Progenitor Kinase 1 (HPK1), a target for cancer immunotherapy.[8][9][10] The patented synthesis showcases the compound's role as a key starting material.

Patented Reaction Step:

A mixture of This compound , N-bromosuccinimide (NBS), and a radical initiator like dibenzoyl peroxide is heated at reflux in a suitable solvent such as carbon tetrachloride.[4][10] This reaction selectively brominates the methyl group at the 3-position.

-

Rationale: The use of NBS and a radical initiator is a classic method for allylic or benzylic bromination. In this context, the methyl group on the pyridine ring behaves similarly to a benzylic position, allowing for the selective formation of a radical that is then trapped by bromine. The resulting ethyl 2-chloro-3-(bromomethyl)isonicotinate is a significantly more advanced intermediate, primed for the next steps in the synthesis of complex pyrrolopyridinone derivatives.[4][8][10]

Reaction Pathway Diagram

Caption: Patented bromination of the title compound for pharmaceutical synthesis.

Analytical Characterization

Confirming the structure and purity of this compound is essential. While specific spectra for the ethyl ester are not widely published, data from its close analog, Mthis compound, provides excellent guidance on the expected signals.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a quartet around 4.4 ppm and a triplet around 1.4 ppm), a singlet for the methyl group on the ring (around 2.6 ppm), and two doublets in the aromatic region for the pyridine ring protons.

-

¹³C NMR Spectroscopy: The carbon NMR will show distinct signals for the carbonyl carbon of the ester, the carbons of the pyridine ring (with the carbon attached to the chlorine being significantly shifted), and the carbons of the ethyl and methyl groups.

-

Mass Spectrometry: Mass spectrometric analysis should reveal a molecular ion peak [M]+ and a characteristic [M+2]+ peak with approximately one-third the intensity, which is indicative of the presence of a single chlorine atom.

Safety and Handling

As a chlorinated organic compound and a reactive chemical intermediate, this compound must be handled with appropriate care.

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, and a lab coat. Work should be conducted in a well-ventilated chemical fume hood.[4]

-

Handling: Avoid contact with skin and eyes. Avoid inhalation of dust or vapors. Use non-sparking tools and prevent the buildup of electrostatic charge.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents and strong bases.

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

Conclusion

This compound is a high-value intermediate whose strategic design enables complex and efficient synthetic routes in drug discovery. Its well-defined reactivity, particularly at the 2-chloro and 3-methyl positions, provides chemists with a reliable platform for constructing novel molecular architectures. As demonstrated by its use in the patented synthesis of HPK1 inhibitors, this compound is not merely a theoretical building block but a field-proven tool for developing next-generation therapeutics. A thorough understanding of its properties, synthesis, and reactivity is therefore essential for any researcher engaged in the field of medicinal chemistry.

References

- 301666-92-2 | C9H10ClNO2 | MFCD03411665. (n.d.). Chem-Space.

- Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. (2011). Master Organic Chemistry.

- Making Esters From Alcohols. (2023). Chemistry LibreTexts.

- Benzerka, H., et al. (2014). Crystal structure of ethyl 2-chloro-6-methylquinoline-3-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 8), o941–o942. [Link]

- Conversion of carboxylic acids to acid chlorides. (2023). Chemistry LibreTexts.

- EP1180514A1 - Stickstoffhaltige heterocyclische verbindungen und benamid-derivate, sowie diese enthaltende medikamente. (n.d.). Google Patents.

- Esterification/condensation reactions of alcohols and carboxylic acids (SL). (2015). YouTube.

- BR112021008991A2 - 2,3-dihydro-1h-pyrrolo[3,4c]pyridin-1-one derivatives as hpk1 inhibitors for cancer treatment. (n.d.). Google Patents.

- Thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) reactions with alcohols. (2020). YouTube.

- Esterification of Ethanol and Ethanoic Acid. (n.d.). Scribd.

- US11142525B2 - Azalactam compounds as HPK1 inhibitors. (n.d.). Google Patents.

- Esterification of Chloroacetic Acid with Alcohols Catalyzed by Zinc Methanesulfonate. (2009). Chinese Journal of Chemical Engineering.

- SOCl2 Mechanism For Alcohols To Alkyl Halides: SN2 versus SNi. (2014). Master Organic Chemistry.

- AU 2019378184 B2 - Azalactam compounds as HPK1 inhibitors. (n.d.). Google Patents.

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 3. Mthis compound | 787596-41-2 [chemicalbook.com]

- 4. WO2013161312A1 - Pyrrolopyridinone derivatives as ttx-s blockers - Google Patents [patents.google.com]

- 5. 787596-41-2|Mthis compound|BLD Pharm [bldpharm.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. BR112021008991A2 - 2,3-dihydro-1h-pyrrolo[3,4c]pyridin-1-one derivatives as hpk1 inhibitors for cancer treatment - Google Patents [patents.google.com]

- 9. US11142525B2 - Azalactam compounds as HPK1 inhibitors - Google Patents [patents.google.com]

- 10. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

Ethyl 2-chloro-3-methylisonicotinate chemical properties

An In-depth Technical Guide to the Chemical Properties and Applications of Ethyl 2-chloro-3-methylisonicotinate

This guide provides a comprehensive technical overview of this compound, a key heterocyclic building block in modern synthetic chemistry. Designed for researchers, medicinal chemists, and drug development professionals, this document delves into the compound's core chemical properties, reactivity, synthesis, and strategic applications, grounding its claims in established scientific principles and field-proven insights.

Introduction: A Versatile Pyridine Intermediate

This compound belongs to the substituted pyridine class of compounds, which are central scaffolds in numerous pharmaceutical and agrochemical agents. The specific arrangement of its functional groups—a reactive chlorine atom at the 2-position, a methyl group at the 3-position, and an ethyl ester at the 4-position (the isonicotinate core)—makes it a highly valuable and versatile intermediate for constructing more complex molecular architectures. The chlorine atom, in particular, is not just a structural component but a key functional handle, enabling a wide array of subsequent chemical transformations. Its strategic importance lies in its ability to serve as a linchpin in the synthesis of targeted molecular libraries for drug discovery programs. The prevalence of chlorine-containing molecules in FDA-approved drugs underscores the utility of intermediates like this one.[1]

Core Chemical Identity and Physicochemical Properties

Precise identification and understanding of a compound's fundamental properties are the bedrock of its effective application in synthesis. The key identifiers and properties of this compound are summarized below.

| Property | Value | Source(s) |

| IUPAC Name | Ethyl 2-chloro-3-methylpyridine-4-carboxylate | [2] |

| Synonyms | 2-Chloro-3-methylpyridine-4-carboxylic Acid Ethyl Ester, 2-Chloro-3-methyl-isonicotinic acid ethyl ester | [2] |

| CAS Number | 301666-92-2 | [2] |

| Molecular Formula | C₉H₁₀ClNO₂ | [2][3] |

| Molecular Weight | 199.63 g/mol | [2][3] |

| SMILES | O=C(OCC)C1=CC=NC(Cl)=C1C | [3] |

| InChI | InChI=1S/C9H10ClNO2/c1-3-13-9(12)7-4-5-11-8(10)6(7)2/h4-5H,3H2,1-2H3 | [2] |

Synthesis, Reactivity, and Mechanistic Considerations

The synthetic utility of this compound is dictated by the predictable reactivity of its constituent functional groups.

Synthetic Pathway

While multiple routes can be envisaged, a common and logical approach to synthesizing this compound is the esterification of its corresponding carboxylic acid precursor, 2-chloro-3-methylisonicotinic acid (CAS 133928-73-1).[4] This acid-catalyzed reaction with ethanol is a standard and efficient method for producing the ethyl ester. The precursor acid itself can be derived from multi-step syntheses starting from simpler pyridine or acyclic precursors.

Caption: Plausible synthesis via Fischer esterification.

Analysis of Reactive Sites

The molecule's structure presents three primary sites for chemical modification, a feature that medicinal chemists exploit for structure-activity relationship (SAR) studies. The reactivity of the analogous methyl ester, which is well-documented, provides a strong basis for understanding the ethyl ester's behavior.[5]

-

2-Position (C-Cl Bond): The chlorine atom on the electron-deficient pyridine ring is highly activated towards Nucleophilic Aromatic Substitution (SNAr) . This is the most significant reactive pathway, allowing the displacement of chloride by a wide range of nucleophiles (amines, thiols, alkoxides), which is a cornerstone for building molecular diversity.

-

3-Position (Methyl Group): The benzylic-like methyl group can undergo functionalization, most notably through radical-mediated reactions like halogenation, to introduce further synthetic handles.[5]

-

4-Position (Ethyl Ester): The ester group is a versatile handle for transformations such as hydrolysis to the parent carboxylic acid, reduction to an alcohol, or conversion to an amide.

Caption: Key reactive sites on the molecule.

Spectroscopic and Analytical Characterization

| Technique | Expected Characteristics |

| ¹H NMR | - Aromatic Protons: Two doublets in the aromatic region (δ 7.5-8.5 ppm).- Ethyl Group: A quartet (CH₂) around δ 4.4 ppm and a triplet (CH₃) around δ 1.4 ppm.- Methyl Group: A singlet (CH₃) around δ 2.5 ppm. |

| ¹³C NMR | - Carbonyl Carbon: Signal in the δ 165-170 ppm region.- Aromatic Carbons: Multiple signals between δ 120-160 ppm.- Ethyl Carbons: Signals around δ 62 ppm (-OCH₂) and δ 14 ppm (-CH₃).- Methyl Carbon: Signal around δ 15-20 ppm. |

| Mass Spec. (MS) | - Molecular Ion (M⁺): A prominent peak at m/z ≈ 199.- Isotopic Pattern: A characteristic M+2 peak at m/z ≈ 201 with an intensity of approximately one-third of the M⁺ peak, confirming the presence of a single chlorine atom. |

| Infrared (IR) | - C=O Stretch: Strong absorption band around 1720-1740 cm⁻¹ (ester carbonyl).- C=C / C=N Stretches: Multiple bands in the 1450-1600 cm⁻¹ region (aromatic ring).- C-O Stretch: Band around 1100-1300 cm⁻¹.- C-Cl Stretch: Band in the 600-800 cm⁻¹ region. |

Field Application: A Strategic Building Block in Drug Discovery

The true value of this compound is realized in its application as a versatile building block. The presence of a "handle" for modification at three distinct positions allows for the systematic and divergent synthesis of compound libraries.

Causality in Experimental Design: A medicinal chemist might start with this scaffold to explore the SAR of a new drug target.

-

Core Exploration (SNAr): The 2-chloro position is typically addressed first. A series of diverse amines can be reacted via SNAr to explore how different substituents at this position affect biological activity. This is a robust and high-yielding reaction, making it ideal for library synthesis.

-

Vectorial Exploration: For promising hits from the initial screen, the ester at the 4-position can be hydrolyzed to the acid, which is then coupled with another library of amines to form amides, exploring a different chemical space.

-

Fine-Tuning: The methyl group at the 3-position can be modified at a later stage for lead optimization, potentially influencing solubility or metabolic stability.

This logical, stepwise approach to modification is a powerful strategy in modern drug discovery, and it is enabled by the predictable and distinct reactivity of each functional group on the starting scaffold. The chloro-substituent is particularly valuable, often enhancing binding affinity through halogen bonding or improving pharmacokinetic properties.[7]

Safety and Handling Protocols

As with any chlorinated organic compound, proper handling is paramount. While a specific safety data sheet (SDS) for this compound is not universally available, data from structurally related chemicals like Ethyl 2-chloronicotinate and other hazardous esters provide a strong basis for a conservative safety protocol.[8][9][10]

-

Engineering Controls: All manipulations should be conducted inside a certified chemical fume hood to avoid inhalation of vapors.[9][11] An accessible safety shower and eyewash station are mandatory.[9]

-

Personal Protective Equipment (PPE):

-

Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong acids, bases, and oxidizing agents.[11][13] Keep the container tightly sealed.[13]

-

Disposal: Dispose of waste materials in accordance with local, state, and federal regulations. Do not allow the product to enter drains.[9][12]

Representative Experimental Protocol: Nucleophilic Aromatic Substitution

This protocol describes a self-validating system for the reaction of this compound with a representative amine, demonstrating the practical application of its core reactivity.

Objective: To synthesize Ethyl 2-(benzylamino)-3-methylisonicotinate.

Methodology:

-

Reactor Setup: To a flame-dried 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq).

-

Solvent and Reagents: Dissolve the starting material in a suitable polar aprotic solvent (e.g., Dioxane or DMF, 10 mL). Add benzylamine (1.1 eq) followed by a non-nucleophilic base such as Diisopropylethylamine (DIPEA) (1.5 eq) to scavenge the HCl byproduct. Causality: The base is crucial to prevent the protonation of the nucleophile, which would render it unreactive.

-

Reaction: Heat the mixture to 80-100 °C. Causality: SNAr reactions are often slow at room temperature; thermal energy is required to overcome the activation energy barrier.

-

Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) using a suitable eluent (e.g., 30% Ethyl Acetate in Hexane). The reaction is complete when the starting material spot is no longer visible.

-

Workup: Cool the reaction to room temperature. Dilute with Ethyl Acetate and wash sequentially with water and brine. Causality: The aqueous washes remove the base, salts, and residual solvent.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the pure product.

-

Validation: Confirm the structure and purity of the final compound using NMR and Mass Spectrometry.

Caption: A standard workflow for SNAr reactions.

References

- Appchem. This compound | 301666-92-2.

- Aaron Chemicals. Safety Data Sheet.

- Global Safety Management. Material Safety Data Sheet.

- Pharma Innovation. CAS 301666-92-2 2-Chloro-3-methyl-isonicotinic acid ethyl ester.

- European Patent Office. Preparation of 2-chloropyridine 3-carboxylic acid esters.

- PrepChem.com. Synthesis of 2-chloro-nicotinic acid, methyl ester.

- National Institutes of Health (NIH). Crystal structure of ethyl 2-chloro-6-methylquinoline-3-carboxylate.

- PubMed Central (PMC). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review.

- National Institutes of Health (NIH). Ethyl 2-methylisonicotinate | C9H11NO2.

- National Institutes of Health (NIH). Ethyl 2-chloro-3-methylbutanoate | C7H13ClO2.

- Organic Syntheses. SYNTHESIS OF ETHYL 2-ETHANOYL-2-METHYL-3-PHENYLBUT-3-ENOATE.

- PrepChem.com. Synthesis of B. Ethyl 2-Chloro-2-formylacetate.

- Oakwood Chemical. Ethyl 2-Chloroisonicotinate.

- National Institutes of Health (NIH). Ethyl 2-chloroacetoacetate | C6H9ClO3.

- ChemRxiv. “Magic Chloro”: Profound Effects of the Chlorine Atom in Drug Discovery.

Sources

- 1. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Buy Online CAS Number 301666-92-2 - TRC - this compound | LGC Standards [lgcstandards.com]

- 3. appchemical.com [appchemical.com]

- 4. 133928-73-1 Cas No. | 2-Chloro-3-methylisonicotinic acid | Apollo [store.apolloscientific.co.uk]

- 5. Mthis compound (787596-41-2) for sale [vulcanchem.com]

- 6. Mthis compound(787596-41-2) 1H NMR [m.chemicalbook.com]

- 7. chemrxiv.org [chemrxiv.org]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. file.medchemexpress.com [file.medchemexpress.com]

- 10. Ethyl 2-chloroacetoacetate | C6H9ClO3 | CID 11858 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. fishersci.com [fishersci.com]

- 12. aaronchem.com [aaronchem.com]

- 13. asset.conrad.com [asset.conrad.com]

The Strategic Intermediate: An In-depth Technical Guide to Ethyl 2-chloro-3-methylisonicotinate

Foreword: Unveiling a Versatile Pyridine Scaffold

In the landscape of modern drug discovery and fine chemical synthesis, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. Substituted pyridines, in particular, represent a privileged scaffold, forming the core of numerous pharmaceuticals and agrochemicals. Within this class of heterocycles, Ethyl 2-chloro-3-methylisonicotinate (CAS No. 301666-92-2) has emerged as a highly versatile and valuable intermediate. Its unique arrangement of functional groups—a reactive 2-chloro substituent, a sterically directing 3-methyl group, and a readily transformable 4-ethyl ester—offers a trifecta of synthetic handles for molecular elaboration.

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of this compound. Moving beyond a simple recitation of properties, this document delves into the causality behind its synthesis, the nuances of its reactivity, and its proven applications as a cornerstone in the synthesis of high-value molecules. Every protocol and mechanistic discussion is presented with the rigor and insight of a seasoned application scientist, aiming to empower you to leverage this potent intermediate in your own research endeavors.

Molecular Profile and Physicochemical Properties

A thorough understanding of a reagent's fundamental properties is the bedrock of its effective application. This compound is a substituted pyridine derivative with the molecular formula C₉H₁₀ClNO₂ and a molecular weight of 199.63 g/mol .[1]

| Property | Value | Source |

| CAS Number | 301666-92-2 | [1] |

| Molecular Formula | C₉H₁₀ClNO₂ | [1] |

| Molecular Weight | 199.63 | [1] |

| Appearance | White to off-white crystalline powder or liquid | |

| Boiling Point | 282.3°C at 760 mmHg | |

| Density | 1.207 g/cm³ | |

| Flash Point | 124.5°C |

These properties indicate a compound with good thermal stability, suitable for a range of reaction conditions. Its physical form as a powder or liquid may vary depending on purity. For laboratory use, it is crucial to handle the compound in a well-ventilated area, wearing appropriate personal protective equipment, as is standard for halogenated organic compounds.

Synthesis of this compound: A Mechanistic Approach

While multiple synthetic routes to chloropyridine esters exist, a particularly insightful method is adapted from the general procedures outlined for the preparation of 2-chloropyridine-3-carboxylic acid esters. This approach involves the cyclization of a highly functionalized acyclic precursor with hydrogen chloride. The causality behind this strategy lies in the efficient construction of the pyridine ring with the desired substitution pattern in a single, convergent step.

A plausible and detailed protocol, based on analogous syntheses described in the patent literature, is presented below.[2]

Conceptual Synthetic Workflow

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Adapted from Analogous Procedures)

Materials:

-

1-Cyano-4-(N,N-dimethylamino)-1-ethoxycarbonyl-2-methyl-1,3-butadiene (1.0 equiv)

-

1,2-Dichloroethane (solvent)

-

Hydrogen chloride gas

-

Water

-

Sodium sulphate (drying agent)

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, and a reflux condenser, suspend 1-cyano-4-(N,N-dimethylamino)-1-ethoxycarbonyl-2-methyl-1,3-butadiene (1.0 equiv) in 1,2-dichloroethane.

-

Cyclization: Heat the stirred mixture to 50°C. Pass a steady stream of dry hydrogen chloride gas through the solution. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Work-up: Upon completion of the reaction (typically after several hours), cool the mixture to room temperature. Wash the reaction mixture with water. The aqueous layer is then back-extracted with 1,2-dichloroethane.

-

Isolation and Purification: Combine the organic layers, dry over anhydrous sodium sulphate, and filter. The solvent is removed under reduced pressure using a rotary evaporator. The resulting crude product can be purified by vacuum distillation to yield this compound as a colorless to yellowish oil or powder.[2]

Self-Validation and Causality: The use of hydrogen chloride serves a dual purpose: it protonates the dimethylamino group, facilitating its elimination, and provides the chloride nucleophile for the formation of the 2-chloropyridine ring. The elevated temperature ensures sufficient energy for the cyclization and subsequent aromatization. The aqueous work-up is critical for removing the dimethylammonium chloride byproduct and any remaining HCl. The final purification by vacuum distillation is chosen due to the compound's high boiling point.

Analytical Characterization: A Spectroscopic Signature

Accurate characterization of the synthesized intermediate is a non-negotiable step in any synthetic workflow. The following data, based on the closely related methyl ester and general spectroscopic principles, provides a reliable fingerprint for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the ethyl ester group. Based on data for the analogous methyl ester, the two aromatic protons on the pyridine ring will appear as doublets in the downfield region (typically δ 7.5-8.5 ppm). The ethyl group will present as a quartet (for the -CH₂-) around δ 4.4 ppm and a triplet (for the -CH₃) around δ 1.4 ppm. The methyl group at the 3-position will be a singlet in the aromatic methyl region (around δ 2.6 ppm).

-

¹³C NMR: The carbon NMR will show characteristic peaks for the carbonyl carbon of the ester (around δ 165 ppm), the aromatic carbons (in the δ 120-155 ppm range), the methylene carbon of the ethyl group (around δ 62 ppm), the methyl carbon of the ethyl group (around δ 14 ppm), and the methyl group on the ring (around δ 18 ppm).

Mass Spectrometry (MS)

Mass spectrometric analysis should reveal a molecular ion peak [M]⁺ and/or a protonated molecular ion peak [M+H]⁺ corresponding to the molecular weight of 199.63. The isotopic pattern of the molecular ion will be characteristic of a molecule containing one chlorine atom, with a prominent [M+2]⁺ peak approximately one-third the intensity of the [M]⁺ peak.

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by a strong carbonyl (C=O) stretching vibration from the ester group, typically in the range of 1720-1740 cm⁻¹. Aromatic C=C and C=N stretching vibrations will be observed in the 1450-1600 cm⁻¹ region. C-H stretching vibrations from the aromatic ring and the alkyl groups will appear around 3000-3100 cm⁻¹ and 2850-2980 cm⁻¹, respectively. The C-Cl stretch will be present in the fingerprint region.

Reactivity and Synthetic Utility: A Gateway to Molecular Diversity

The synthetic power of this compound lies in the differential reactivity of its functional groups. The 2-chloro substituent is the primary site for derivatization, being susceptible to both nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution (SₙAr)

The chlorine atom at the 2-position of the pyridine ring is activated towards nucleophilic attack due to the electron-withdrawing effect of the ring nitrogen. This allows for the displacement of the chloride by a variety of nucleophiles, such as amines, alkoxides, and thiolates.

Caption: General scheme for Nucleophilic Aromatic Substitution (SₙAr) reactions.

This reaction is fundamental for introducing nitrogen-based substituents, a common strategy in the synthesis of bioactive molecules. For instance, reaction with various primary or secondary amines can generate a library of 2-amino-3-methylisonicotinate derivatives.

Palladium-Catalyzed Cross-Coupling Reactions (Suzuki-Miyaura Coupling)

The Suzuki-Miyaura coupling is a powerful tool for forming carbon-carbon bonds. The 2-chloro position of this compound serves as an excellent electrophilic partner for coupling with a wide array of boronic acids and their esters.[3][4]

Caption: General scheme for Suzuki-Miyaura cross-coupling reactions.

This reaction is particularly valuable in drug discovery for the synthesis of biaryl and heteroaryl structures, which are common motifs in kinase inhibitors and other therapeutic agents.[5] The choice of palladium catalyst, ligand, base, and solvent system is crucial for achieving high yields and can be tailored to the specific coupling partners.[3] The reactivity order for halogens in such couplings is generally I > Br > OTf >> Cl, meaning that more forcing conditions or specialized catalyst systems may be required for chloro-substrates compared to their bromo or iodo counterparts.[3]

Applications in Drug Discovery and Agrochemical Synthesis: A Case Study Perspective

While specific, named drug candidates directly synthesized from this compound are not yet widely reported in publicly accessible literature, the scaffold it provides is highly relevant to several classes of bioactive molecules. Its utility is best understood by examining its role as a key intermediate in the synthesis of compounds with significant biological activity.

For example, the 3-amino-2-chloro-4-methylpyridine core, readily accessible from the isonicotinate via Curtius or Hofmann rearrangement of the corresponding carboxylic acid, is a crucial intermediate in the synthesis of Nevirapine, a non-nucleoside reverse transcriptase inhibitor used to treat HIV-1 infection.[1][6] The synthesis of this key intermediate often starts from precursors that establish the chloro and methyl substitution pattern on the pyridine ring.

Furthermore, substituted nicotinic acid derivatives are prevalent in agrochemicals, acting as herbicides and insecticides. The structural motifs accessible from this compound are consistent with those found in this sector, highlighting its potential as a valuable starting material for the discovery of new crop protection agents.

Conclusion: A Strategic Asset for Chemical Innovation

This compound is more than just a chemical intermediate; it is a strategically designed building block that offers a reliable and versatile platform for chemical innovation. Its well-defined reactivity, particularly at the 2-chloro position, provides a predictable entry point for a diverse range of synthetic transformations, including nucleophilic aromatic substitutions and palladium-catalyzed cross-couplings. This guide has provided a comprehensive overview of its properties, a plausible and detailed synthesis protocol, its analytical signature, and its significant potential in the development of pharmaceuticals and agrochemicals. As the demand for novel and complex molecular structures continues to grow, the strategic application of versatile intermediates like this compound will undoubtedly play a pivotal role in accelerating the pace of discovery.

References

- Bayer AG. (1987). Preparation of 2-chloropyridine 3-carboxylic acid esters. European Patent No. EP0213454A2.

- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.

- Appchem. (n.d.). This compound.

- LookChem. (n.d.). 2-CHLORO-3-METHYLPYRIDINE-4-CARBOXYLIC ACID ETHYL ESTER.

- Organic Chemistry Portal. (n.d.). Suzuki Coupling.

- PrepChem. (n.d.). Synthesis of 2-chloro-nicotinic acid, methyl ester.

- Google Patents. (2008). Process for the Preparation of 4-{[4-({[4-Chloro-3-(trifluoromethyl)phenyl]carbonyl}amino)phenoxy}-N-methylpyridine-2-carboxamide. US Patent No. US20080262236A1.

- Google Patents. (2002). Process for making 3-amino-2-chloro-4-methylpyridine. US Patent No. US6399781B1.

- Google Patents. (1991). Selective hydrogenolysis process. US Patent No. US5047592A.

- Google Patents. (2015). Novel synthetic approaches to make ponatinib and intermediates thereof. US Patent No. US9493473B2.

- PrepChem. (n.d.). Synthesis of B. Ethyl 2-Chloro-2-formylacetate.

- InfochemsDB. (n.d.). 2-Chloro-3-fluoroisonicotinic acid methyl ester.

- Glasspoole, B. W., Gower, N. J., & Biscoe, M. R. (2012). Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. PMC.

- Yang, X., & Long, S. (2021). Methyl 2-(3-chloro-2-methylanilino)pyridine-3-carboxylate. ResearchGate.

- ResearchGate. (n.d.). C(sp 2 )–C(sp 3 ) Suzuki–Miyaura Cross-Coupling Using gem -Bis(boronates).

- Google Patents. (2021). Preparation method of R-4-chloro-3-hydroxy ethyl butyrate for synthesizing L-carnitine. Chinese Patent No. CN112322668A.

- ResearchGate. (n.d.). ChemInform Abstract: Synthesis of 2-Chloro-3-oxoesters by Reaction of the Dianion of Ethyl 2-Chloroacetoacetate with Electrophiles.

- Lawode, E. O., et al. (2019). Synthesis and biological evaluation of 2-chloro-3-[(thiazol-2-yl)amino]-1,4-naphthoquinones. Bioorganic & Medicinal Chemistry Letters, 29(13), 1572-1575.

- ResearchGate. (2014). Which product will be formed by the reaction of primary amine with ethyl chloroacetate?.

Sources

- 1. US6399781B1 - Process for making 3-amino-2-chloro-4-methylpyridine - Google Patents [patents.google.com]

- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Suzuki Coupling [organic-chemistry.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. WO2000043365A1 - Synthesis of 3-amino-2-chloro-4-methylpyridine from malononitrile and acetone - Google Patents [patents.google.com]

Ethyl 2-chloro-3-methylisonicotinate molecular weight

An In-depth Technical Guide to Ethyl 2-chloro-3-methylisonicotinate (CAS: 301666-92-2)

Introduction

This compound is a substituted pyridine derivative, a class of heterocyclic compounds of significant interest in synthetic and medicinal chemistry. As a functionalized building block, it provides a versatile scaffold for the development of more complex molecules. The strategic placement of the chloro, methyl, and ethyl ester groups on the pyridine ring offers multiple reaction sites for chemical modification. This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals, detailing the molecule's core properties, synthesis, characterization, applications, and essential safety protocols. The narrative is structured to provide not only procedural steps but also the underlying scientific rationale, ensuring a thorough understanding of this valuable chemical intermediate.

Core Molecular Properties

The fundamental characteristics of this compound are summarized below. Accurate knowledge of these properties is the starting point for any experimental design, from reaction stoichiometry to analytical interpretation. The molecular weight, in particular, is a critical parameter for all quantitative work.

| Property | Value | Source |

| Molecular Formula | C₉H₁₀ClNO₂ | [1] |

| Molecular Weight | 199.63 g/mol | [1][2] |

| CAS Number | 301666-92-2 | [1][2] |

| IUPAC Name | ethyl 2-chloro-3-methylpyridine-4-carboxylate | N/A |

| SMILES String | O=C(OCC)C1=CC=NC(Cl)=C1C | [1] |

Synthesis and Purification

The synthesis of this compound typically involves the esterification of its corresponding carboxylic acid precursor, 2-chloro-3-methylisonicotinic acid. This transformation is a cornerstone of organic synthesis, valued for its reliability. The rationale behind this approach is the ready availability of the acid and the straightforward nature of the esterification reaction, which can be driven to completion with high efficiency.

Detailed Experimental Protocol: Fischer Esterification

This protocol describes a standard Fischer esterification method. The use of a large excess of ethanol serves both as a reagent and as the solvent, shifting the reaction equilibrium towards the product side. Sulfuric acid acts as a powerful catalyst by protonating the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity.

Reagents and Materials:

-

2-chloro-3-methylisonicotinic acid

-

Anhydrous ethanol (absolute, >99.5%)

-

Concentrated sulfuric acid (H₂SO₄)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Ethyl acetate

-

Hexanes

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and heat source

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

Step-by-Step Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask, dissolve 2-chloro-3-methylisonicotinic acid in a 20-fold excess of anhydrous ethanol.

-

Catalyst Addition: While stirring, carefully add concentrated sulfuric acid dropwise to the solution (approximately 5% molar equivalent relative to the carboxylic acid). The addition is exothermic and should be done cautiously.

-

Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 78°C). Maintain the reflux for 4-6 hours, monitoring the reaction progress via Thin Layer Chromatography (TLC). The rationale for reflux is to provide the necessary activation energy and increase the reaction rate.

-

Workup - Quenching: After the reaction is complete, allow the mixture to cool to room temperature. Reduce the volume of ethanol using a rotary evaporator. Dilute the residue with ethyl acetate.

-

Neutralization: Transfer the organic solution to a separatory funnel and carefully wash it with a saturated sodium bicarbonate solution to neutralize the sulfuric acid catalyst and any unreacted carboxylic acid. Repeat until effervescence ceases.

-

Aqueous Wash: Wash the organic layer with brine (saturated NaCl solution) to remove residual water and inorganic salts.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude ester via flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent.[3] This step is critical for removing any side products and unreacted starting material, ensuring high purity of the final compound.

Synthesis Workflow Diagram

The following diagram illustrates the logical flow of the synthesis and purification process.

Caption: Workflow for the synthesis and purification of the target compound.

Physicochemical Characterization

Post-synthesis, rigorous characterization is imperative to confirm the chemical identity, structure, and purity of the obtained compound. A combination of spectroscopic and chromatographic techniques provides a self-validating system, ensuring the material is suitable for subsequent applications.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the molecular structure. The proton NMR should show characteristic signals for the ethyl group (a triplet and a quartet), the methyl group on the ring (a singlet), and the two aromatic protons.

-

Mass Spectrometry (MS): MS is employed to confirm the molecular weight. For this compound, the expected molecular ion peak [M+H]⁺ in ESI-MS would be approximately m/z 199.6 + 1.0 = 200.6. The isotopic pattern for the chlorine atom (³⁵Cl/³⁷Cl) would also be observable.[4]

-

High-Performance Liquid Chromatography (HPLC): HPLC is a standard method to assess the purity of the compound. A pure sample should ideally exhibit a single, sharp peak under various detection methods (e.g., UV-Vis).

Characterization Workflow Diagram

This diagram outlines the process of validating the final product.

Caption: A logical workflow for the analytical characterization of the final product.

Applications in Research and Development

The utility of this compound stems from its identity as a versatile chemical intermediate. Its structural features are analogous to other halogenated heterocycles that serve as crucial starting materials in various fields.

-

Medicinal Chemistry: The pyridine core is a common motif in many biologically active compounds. The chloro group at the 2-position is particularly reactive towards nucleophilic aromatic substitution, allowing for the introduction of diverse functionalities.[4] This makes the molecule a valuable building block for constructing libraries of compounds for drug discovery, potentially targeting pathways related to inflammation or cancer.[5]

-

Ligand Design: The nitrogen atom of the pyridine ring and the carbonyl oxygen of the ester group can act as coordination sites for metal ions. This makes the compound and its derivatives potential candidates for the design of novel ligands for catalysis or the development of advanced materials.[5]

-

Agrochemicals: Substituted pyridines are also a well-established class of compounds in the agrochemical industry. Further derivatization of this molecule could lead to the discovery of new herbicides, pesticides, or fungicides.

Handling and Safety Protocols

While a specific Safety Data Sheet (SDS) for this compound is not widely available, data from structurally related compounds like ethyl 2-chloronicotinate and other chlorinated organic reagents provide a strong basis for establishing safe handling procedures.[6][7] The primary hazards are expected to be acute toxicity if swallowed, skin and eye irritation, and potential respiratory irritation.[7][8]

| Precaution Category | Recommended Action | Rationale |

| Engineering Controls | Use only in a well-ventilated area, preferably within a chemical fume hood. | To minimize inhalation of vapors or aerosols.[6][9] |

| Personal Protective Equipment (PPE) | Wear chemical-resistant gloves (e.g., nitrile), safety goggles with side-shields, and a lab coat. | To prevent skin and eye contact with the chemical.[7] |

| Handling | Avoid breathing vapors. Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area. | To prevent accidental ingestion and ensure good personal hygiene.[8] |

| Storage | Store in a tightly closed container in a dry, cool, and well-ventilated place. | To maintain chemical integrity and prevent release into the environment. |

| Disposal | Dispose of contents and container to an approved waste disposal plant in accordance with local regulations. | To ensure environmental safety and regulatory compliance. |

Conclusion

This compound, with a molecular weight of 199.63 g/mol , is more than a simple chemical compound; it is a key enabler for innovation in pharmaceutical and materials science. Its well-defined structure and multiple reactive sites provide chemists with a reliable and versatile tool for molecular construction. A thorough understanding of its synthesis, characterization, and safe handling, as outlined in this guide, is essential for unlocking its full potential in research and development.

References

- Appchem.

- National Institutes of Health.

- Organic Syntheses.

Sources

- 1. appchemical.com [appchemical.com]

- 2. Buy Online CAS Number 301666-92-2 - TRC - this compound | LGC Standards [lgcstandards.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Mthis compound (787596-41-2) for sale [vulcanchem.com]

- 5. Buy Ethyl 2-chloro-3-cyano-6-methylisonicotinate | 40108-12-1 [smolecule.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. file.medchemexpress.com [file.medchemexpress.com]

- 8. tcichemicals.com [tcichemicals.com]

- 9. fishersci.com [fishersci.com]

Ethyl 2-chloro-3-methylisonicotinate structure

An In-Depth Technical Guide to Ethyl 2-chloro-3-methylisonicotinate

This guide provides a comprehensive technical overview of this compound, a key heterocyclic building block for researchers, medicinal chemists, and professionals in drug development. We will delve into its structural characteristics, synthesis, reactivity, and applications, offering field-proven insights and detailed experimental protocols.

This compound (CAS No. 301666-92-2) is a substituted pyridine derivative that has garnered significant interest as a versatile intermediate in organic synthesis.[1] Its structure, featuring a pyridine core functionalized with a reactive chlorine atom, a methyl group, and an ethyl ester, provides multiple handles for molecular elaboration. The pyridine ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs, and the specific arrangement of substituents on this molecule makes it an ideal starting point for constructing complex, biologically active compounds.

The key to its utility lies in the electronic nature of the pyridine ring. The electron-withdrawing nitrogen atom, in conjunction with the ester group at the 4-position, activates the chlorine atom at the 2-position towards nucleophilic aromatic substitution. This predictable reactivity, combined with the potential for cross-coupling reactions, allows for the strategic and controlled introduction of diverse functional groups, enabling the rapid exploration of chemical space in drug discovery programs.

Molecular Structure and Physicochemical Properties

The structural integrity and physical characteristics of a building block are foundational to its successful application in synthesis.

Core Structural Attributes

The molecule consists of a central pyridine ring with the following substitutions:

-

C2 Position: A chlorine atom, which serves as an excellent leaving group in nucleophilic substitution and a handle for metal-catalyzed cross-coupling reactions.

-

C3 Position: A methyl group, which can influence the molecule's conformation and metabolic stability in derivative compounds.

-

C4 Position: An ethyl ester group (isonicotinate), which acts as an electron-withdrawing group and can be further modified (e.g., hydrolyzed to a carboxylic acid).

Physicochemical and Spectroscopic Data

Below is a summary of the key identifiers and properties for this compound and its closely related methyl analog, which is often used for spectroscopic comparison.

Table 1: Key Identifiers and Properties

| Property | Value | Source |

| CAS Number | 301666-92-2 | [1][2] |

| Molecular Formula | C₉H₁₀ClNO₂ | [1] |

| Molecular Weight | 199.63 g/mol | [1] |

| SMILES | O=C(OCC)C1=CC=NC(Cl)=C1C | [1] |

| InChI | InChI=1S/C9H10ClNO2/c1-3-13-9(12)7-4-5-11-8(10)6(7)2/h4-5H,3H2,1-2H3 | [2] |

| Appearance | Typically a liquid or low-melting solid | General Chemical Knowledge |

Structural Elucidation:

-

¹H NMR Spectroscopy (¹H NMR): The spectrum of the methyl analog in CDCl₃ shows characteristic pyridine proton signals: a doublet of doublets around δ 8.3 ppm (H-6) and a doublet at δ 7.5 ppm (H-5).[4] For the title ethyl ester, one would expect similar shifts for the pyridine and methyl protons, along with a quartet around δ 4.4 ppm and a triplet around δ 1.4 ppm, corresponding to the ethyl group's -CH₂- and -CH₃ protons, respectively.

-

Mass Spectrometry (MS): Mass analysis for the methyl analog shows a molecular ion peak [M+H]⁺ at m/z 186.14, confirming its molecular weight.[4] For the ethyl ester, the expected [M+H]⁺ peak would be at approximately m/z 200.0, with a characteristic isotopic pattern (M+2) at ~m/z 202.0 due to the presence of the ³⁷Cl isotope.

Synthesis and Purification Workflow

The synthesis of this compound typically involves the construction of the substituted pyridine ring followed by chlorination and esterification, or the modification of a pre-existing pyridine scaffold. Below is a representative, field-proven protocol based on common synthetic transformations for this class of compounds.

General Synthetic Strategy

A common and effective approach starts from a 2-hydroxypyridine (pyridone) precursor, which is often more accessible. The hydroxyl group can be readily converted to the target chloro-substituent using standard chlorinating agents.

Detailed Experimental Protocol: Chlorination of Pyridone Precursor

This protocol describes the chlorination step, a critical transformation in the synthesis.

Disclaimer: This procedure is a representative example and should be performed by trained personnel in a certified chemical fume hood with appropriate personal protective equipment (PPE).

-

Reactor Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add Ethyl 2-hydroxy-3-methylisonicotinate (1.0 eq).

-

Reagent Addition: Under a gentle flow of nitrogen, carefully add phosphorus oxychloride (POCl₃, ~5.0 eq) to the flask at room temperature. Causality: POCl₃ is a powerful and common dehydrating chlorinating agent for converting pyridones to chloropyridines. An excess is used to ensure complete conversion and to serve as the reaction solvent.

-

Reaction: Heat the reaction mixture to reflux (typically 100-110 °C) and maintain for 3-5 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

-

Quenching: After cooling to room temperature, slowly and carefully pour the reaction mixture onto crushed ice in a separate beaker. This must be done with extreme caution as the quenching of POCl₃ is highly exothermic.

-

Neutralization: Slowly neutralize the acidic aqueous solution by adding a saturated solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) until the pH is approximately 7-8.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent such as ethyl acetate or dichloromethane (3 x 50 mL). Causality: The product is significantly more soluble in organic solvents than in the aqueous phase, allowing for its efficient separation.

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure this compound.

Chemical Reactivity and Synthetic Utility

The true value of this building block is demonstrated by its versatile reactivity, which allows for the creation of diverse molecular architectures.

Nucleophilic Aromatic Substitution (SNAr)

The C2-chloro group is highly susceptible to displacement by a wide range of nucleophiles. This reaction is a cornerstone for introducing diversity.

-

Amination: Reaction with primary or secondary amines, often in the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA) or potassium carbonate (K₂CO₃) in a polar aprotic solvent (e.g., DMSO, DMF), yields 2-amino-3-methylisonicotinates. These are valuable intermediates for constructing kinase inhibitors and other pharmacologically active molecules.

-

Alkoxylation/Aryloxylation: Alcohols and phenols, typically as their corresponding sodium or potassium salts (alkoxides/phenoxides), can displace the chloride to form 2-alkoxy or 2-aryloxy derivatives.

Palladium-Catalyzed Cross-Coupling

The C-Cl bond provides a handle for modern cross-coupling chemistry to form new carbon-carbon and carbon-heteroatom bonds.

-

Suzuki Coupling: Reaction with boronic acids or esters in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) and a base (e.g., K₂CO₃, Cs₂CO₃) forges a new C-C bond, enabling the introduction of aryl, heteroaryl, or vinyl groups.

-

Buchwald-Hartwig Amination: This provides an alternative, often milder, method for C-N bond formation with a broader substrate scope than traditional SNAr amination.

-

Sonogashira Coupling: Reaction with terminal alkynes using a palladium/copper co-catalyst system introduces alkynyl substituents.

Ester Group Manipulation

The ethyl ester at the C4 position can be readily transformed:

-

Hydrolysis: Saponification using a base like lithium hydroxide (LiOH) or sodium hydroxide (NaOH) yields the corresponding carboxylic acid. This acid can then be coupled with amines to form amides using standard peptide coupling reagents (e.g., HATU, EDC).

-

Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the ester to a primary alcohol, providing another point for further functionalization.

Safety and Handling

As with any laboratory chemical, proper handling is essential to ensure safety. The following information is a summary and not a substitute for a full Safety Data Sheet (SDS).

-

Hazard Classification: While a specific SDS for the title compound is not universally available, related compounds like Ethyl 2-chloronicotinate are classified as harmful if swallowed (Acute toxicity, oral, Category 4), causing skin and serious eye irritation, and may cause respiratory irritation.[6]

-

Precautionary Statements:

-

Prevention: Avoid breathing dust/fume/gas/mist/vapors/spray.[6] Wash hands thoroughly after handling.[6][7][8] Use only in a well-ventilated area and wear appropriate protective gloves, clothing, and eye/face protection.[6][7]

-

Storage: Store in a cool, well-ventilated place.[7] Keep the container tightly closed. Moisture-sensitive compounds should be stored under an inert gas.

-

-

Personal Protective Equipment (PPE): Standard laboratory PPE, including safety goggles with side shields, impervious gloves (e.g., nitrile), and a lab coat, is required.[6] All manipulations should be conducted in a chemical fume hood.

Conclusion

This compound is a high-value, versatile building block for synthetic and medicinal chemistry. Its well-defined reactivity at the C2 and C4 positions allows for the systematic and predictable construction of complex molecular libraries. The ability to perform both nucleophilic substitution and modern cross-coupling reactions makes it an indispensable tool for drug discovery professionals aiming to develop novel therapeutics. A thorough understanding of its properties, synthesis, and reactivity empowers researchers to leverage this scaffold to its full potential in the pursuit of new chemical entities.

References

- Appchem.

Sources

- 1. appchemical.com [appchemical.com]

- 2. Buy Online CAS Number 301666-92-2 - TRC - this compound | LGC Standards [lgcstandards.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. Mthis compound (787596-41-2) for sale [vulcanchem.com]

- 5. Mthis compound(787596-41-2) 1H NMR [m.chemicalbook.com]

- 6. file.medchemexpress.com [file.medchemexpress.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. tcichemicals.com [tcichemicals.com]

An In-depth Technical Guide to Ethyl 2-chloro-3-methylisonicotinate: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-chloro-3-methylisonicotinate is a substituted pyridine derivative that has garnered significant interest within the fields of medicinal chemistry and organic synthesis. Its unique structural arrangement, featuring a chlorine atom at the 2-position, a methyl group at the 3-position, and an ethyl ester at the 4-position of the pyridine ring, makes it a versatile building block for the synthesis of more complex molecules. The electron-withdrawing nature of the chlorine atom and the pyridine nitrogen activates the ring for nucleophilic substitution, while the ester and methyl groups provide handles for further chemical modification. This guide provides a comprehensive overview of the synonyms, chemical properties, a detailed synthesis protocol, and the applications of this important chemical intermediate, with a particular focus on its role in the development of novel therapeutics.

Chemical Identity and Properties

A clear understanding of the fundamental properties of a chemical is paramount for its effective use in research and development. This section outlines the key identifiers and physicochemical properties of this compound.

Synonyms and Identifiers

The compound is known by several names in chemical literature and supplier catalogs. Being aware of these synonyms is crucial for exhaustive literature searches and procurement.

-

Systematic IUPAC Name: Ethyl 2-chloro-3-methylpyridine-4-carboxylate

-

Common Synonyms: 2-Chloro-3-methylpyridine-4-carboxylic acid ethyl ester, 4-Pyridinecarboxylic acid, 2-chloro-3-methyl-, ethyl ester[1]

-

CAS Registry Number: 301666-92-2[1]

-

Molecular Formula: C₉H₁₀ClNO₂[1]

-

Molecular Weight: 199.63 g/mol [1]

Physicochemical Properties

A summary of the key physicochemical properties is presented in the table below. These properties are essential for designing reaction conditions, purification procedures, and for understanding the compound's behavior in various solvent systems.

| Property | Value | Reference |

| Appearance | White to off-white solid or crystalline powder | General observation for similar compounds |

| Boiling Point | 282.3 °C at 760 mmHg | [1] |

| Density | 1.2 g/cm³ | [1] |

| Solubility | Soluble in most organic solvents such as ethanol, methanol, dichloromethane, and ethyl acetate. Insoluble in water. | General knowledge of similar organic esters |

| InChI Key | XYEFRKCXSJVAMO-UHFFFAOYSA-N | [1] |

Synthesis of this compound

The synthesis of substituted pyridines is a cornerstone of heterocyclic chemistry. While multiple synthetic routes can be envisioned, a practical and scalable approach is critical for its application in drug development. The following protocol is based on established methods for the synthesis of related chloropyridine esters, particularly leveraging a cyclization reaction.

Conceptual Synthesis Workflow

The synthesis involves the formation of a substituted pyridine ring from acyclic precursors. This is a common strategy for constructing highly functionalized heterocyclic systems. The key steps involve the creation of a suitable open-chain intermediate followed by an acid-catalyzed cyclization and chlorination.

Caption: Conceptual workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is adapted from a known procedure for a structurally similar compound and is expected to provide a reliable method for the synthesis of the title compound.

Reaction Scheme:

Step 1: Synthesis of the Dienamine Intermediate

-

To a solution of an appropriate β-ketoester or a related precursor in a suitable solvent (e.g., ethanol), add a nitrogen source such as an amine or ammonia equivalent.

-

The reaction mixture is typically stirred at room temperature or heated to facilitate the condensation reaction.

-

The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Upon completion, the solvent is removed under reduced pressure to yield the crude dienamine intermediate, which may be used in the next step without further purification.

Step 2: Cyclization and Chlorination to form this compound

-

Dissolve the crude dienamine intermediate from Step 1 in a suitable solvent such as ethanol or 1,2-dichloroethane.

-

Cool the solution in an ice bath.

-

Bubble hydrogen chloride gas through the stirred solution for a specified period, or add a solution of HCl in the reaction solvent. The introduction of HCl serves as the catalyst for cyclization and the source of the chloro group.

-

After the addition of HCl, the reaction mixture is allowed to warm to room temperature and then heated to reflux for several hours to ensure complete reaction.

-

The reaction progress is monitored by TLC or GC-MS.

-

Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure.

-

The residue is taken up in an organic solvent (e.g., ethyl acetate) and washed with a saturated aqueous solution of sodium bicarbonate to neutralize excess acid, followed by a wash with brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield the crude product.

-

Purification of the crude product is achieved by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure this compound.

Reactivity and Applications in Drug Discovery

The chemical reactivity of this compound is dominated by the presence of the chloro substituent at the 2-position of the pyridine ring. This position is susceptible to nucleophilic aromatic substitution (SNAr) reactions, allowing for the introduction of a wide variety of functional groups.

Nucleophilic Aromatic Substitution (SNAr)

The chlorine atom can be displaced by a range of nucleophiles, including amines, alcohols, thiols, and carbanions. This reactivity is the cornerstone of its utility as a synthetic building block. The general mechanism involves the attack of a nucleophile at the carbon bearing the chlorine, followed by the departure of the chloride ion.

Caption: Generalized SNAr mechanism for this compound.

Role as a Pharmaceutical Intermediate

Substituted pyridines are prevalent scaffolds in a vast number of approved drugs. The ability to introduce diverse functionalities onto the pyridine ring via the chloro group in this compound makes it a valuable precursor in the synthesis of active pharmaceutical ingredients (APIs). While a direct synthesis of a marketed drug from this specific starting material is not prominently documented in publicly available literature, its structural motifs are present in several important drug classes, including kinase inhibitors and anti-inflammatory agents. For instance, the core structure is related to intermediates used in the synthesis of complex heterocyclic systems.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound. The following information is based on data for structurally similar compounds and should be considered as a guideline. A substance-specific Safety Data Sheet (SDS) should always be consulted.

-

Hazard Statements: Based on related compounds, it is likely to be harmful if swallowed, cause skin irritation, and cause serious eye irritation.[2][3]

-

Precautionary Statements:

-

First Aid Measures:

-

If swallowed: Rinse mouth. Call a POISON CENTER or doctor/physician if you feel unwell.[2]

-

If on skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention.[2]

-

If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[2]

-

If inhaled: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell.[2]

-

-

Storage: Store in a well-ventilated place. Keep container tightly closed. Store in a dry, cool place.

Conclusion

This compound is a valuable and versatile building block for organic synthesis, particularly in the realm of drug discovery and development. Its straightforward synthesis and the reactivity of the 2-chloro substituent provide a reliable platform for the construction of complex, biologically active molecules. A thorough understanding of its chemical properties, synthetic routes, and safety considerations, as outlined in this guide, is essential for its effective and safe utilization in the laboratory. As the demand for novel therapeutics continues to grow, the importance of such well-characterized and adaptable chemical intermediates will undoubtedly increase.

References

- Aaron Chemicals LLC. (2024, November 1). Safety Data Sheet - Ethyl 3-fluoro-5-methylisonicotinate.

- European Patent Office. (n.d.). Preparation of 2-chloropyridine 3-carboxylic acid esters.

- PubChem. (n.d.). Ethyl 2-methylisonicotinate.

Sources

A Senior Application Scientist's Technical Guide to 2-Chloro-3-methylpyridine-4-carboxylic acid ethyl ester

Abstract

This technical guide provides an in-depth exploration of 2-Chloro-3-methylpyridine-4-carboxylic acid ethyl ester, a key heterocyclic building block in modern synthetic chemistry. The document details its physicochemical properties, outlines a robust synthetic protocol with mechanistic insights, and describes its comprehensive spectroscopic characterization. Furthermore, it examines the compound's reactivity and highlights its significant applications, particularly as a pivotal intermediate in the development of pharmaceutical agents. This guide is intended for researchers, chemists, and professionals in the field of drug discovery and materials science who require a thorough understanding of this versatile reagent.

Introduction and Strategic Importance

2-Chloro-3-methylpyridine-4-carboxylic acid ethyl ester, also known as ethyl 2-chloro-3-methylisonicotinate, is a substituted pyridine derivative of significant interest in medicinal chemistry and organic synthesis. Its strategic importance lies in the orthogonal reactivity of its functional groups: a reactive chloro substituent at the 2-position, an ester at the 4-position, and a methyl group at the 3-position, all arrayed on a pyridine core. This arrangement allows for sequential and selective modifications, making it a valuable scaffold for constructing complex molecular architectures.

The pyridine ring itself is a common motif in numerous bioactive compounds, and the specific substitution pattern of this ester provides a versatile entry point for derivatization. The chlorine atom is susceptible to nucleophilic substitution or cross-coupling reactions, while the ester functionality can be hydrolyzed, reduced, or converted into other functional groups like amides.[1] This inherent reactivity profile establishes the compound as a crucial intermediate for creating libraries of compounds in drug discovery programs.

Physicochemical and Structural Properties

A precise understanding of a compound's physical and chemical properties is foundational for its effective use in synthesis. The key identifiers and properties of 2-Chloro-3-methylpyridine-4-carboxylic acid ethyl ester are summarized below.

| Property | Value | Source(s) |

| CAS Number | 301666-92-2 | [2][3][4] |

| Molecular Formula | C₉H₁₀ClNO₂ | [2][4] |

| Molecular Weight | 199.63 g/mol | [2][4] |

| MDL Number | MFCD03411665 | [2][4] |

| SMILES | O=C(OCC)C1=CC=NC(Cl)=C1C | [4] |

| InChI | InChI=1S/C9H10ClNO2/c1-3-13-9(12)7-4-5-11-8(10)6(7)2/h4-5H,3H2,1-2H3 | [5] |

| Appearance | Typically a solid (powder/crystals) | |

| Purity | >97% (Commercially available) | [4] |

Note: Physical properties such as melting point and boiling point are not consistently reported across public domains and should be determined empirically for each specific batch.

Synthesis and Mechanistic Considerations

The synthesis of substituted pyridines can be complex. One common conceptual pathway involves the construction of the pyridine ring followed by functional group interconversion. A plausible and widely referenced approach to synthesizing compounds like 2-chloro-pyridine-3-carboxylic acid esters involves the cyclization of 1,3-butadiene derivatives in the presence of hydrogen chloride.[6][7]

Illustrative Synthetic Workflow

The following diagram outlines a conceptual two-step synthesis starting from 2-chloro-3-methylpyridine.

Caption: Conceptual workflow for the synthesis of the title compound.

Detailed Experimental Protocol (Illustrative)

Disclaimer: This protocol is illustrative and based on general chemical principles. It must be adapted and optimized under controlled laboratory conditions.

Step 1: Oxidation of 2-Chloro-3-methylpyridine

-

Rationale: The methyl group at the 3-position is the primary site for oxidation to a carboxylic acid. Strong oxidizing agents are required, but conditions must be controlled to avoid degradation of the pyridine ring. Oxidation with a mixture of sulfuric and nitric acid has been reported for similar substrates, though it presents significant corrosion and off-gassing hazards.[6][7]

-

Procedure:

-

Charge a corrosion-resistant reactor with 2-chloro-3-methylpyridine.

-

Under vigorous stirring and controlled cooling, slowly add a pre-mixed solution of concentrated sulfuric acid and nitric acid.

-

Carefully heat the reaction mixture to the target temperature (e.g., ~200°C, as cited in related syntheses) and maintain for several hours.[6][7] The reaction must be monitored for completion via an appropriate method (e.g., HPLC or TLC).

-

Upon completion, cool the mixture and carefully quench by pouring it onto ice.

-

Adjust the pH to precipitate the carboxylic acid product.

-

Filter the solid, wash with cold water, and dry under vacuum to yield 2-chloro-3-methylpyridine-4-carboxylic acid.

-

Step 2: Fischer Esterification

-

Rationale: This classic acid-catalyzed reaction converts the carboxylic acid to its corresponding ethyl ester. Using excess ethanol serves as both reactant and solvent, driving the equilibrium towards the product.

-

Procedure:

-

Suspend the crude 2-chloro-3-methylpyridine-4-carboxylic acid in absolute ethanol.

-

Add a catalytic amount of concentrated sulfuric acid (typically 1-5 mol%).

-

Heat the mixture to reflux and maintain for 4-12 hours. Monitor the reaction by TLC until the starting carboxylic acid is consumed.

-

Cool the reaction mixture and remove the excess ethanol under reduced pressure.

-